molecular formula C10H9NO7S2 B1583408 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- CAS No. 90-40-4

2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-

Cat. No.: B1583408
CAS No.: 90-40-4
M. Wt: 319.3 g/mol
InChI Key: VNWVMZDJPMCAKD-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS RN: 61702-42-9) is a naphthalene derivative functionalized with two sulfonic acid groups at positions 2 and 7, an amino group at position 3, and a hydroxyl group at position 3. Its molecular formula is C₁₀H₉NNaO₇S₂, and it is commonly used as a monosodium salt (sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate) . This compound serves as a key intermediate in the synthesis of azo dyes and analytical reagents due to its ability to form stable complexes with metal ions and organic molecules .

Properties

IUPAC Name

3-amino-5-hydroxynaphthalene-2,7-disulfonic acid
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InChI

InChI=1S/C10H9NO7S2/c11-8-4-7-5(2-10(8)20(16,17)18)1-6(3-9(7)12)19(13,14)15/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
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InChI Key

VNWVMZDJPMCAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO7S2
Source PubChem
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DSSTOX Substance ID

DTXSID3059008
Record name 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-
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Molecular Weight

319.3 g/mol
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CAS No.

90-40-4
Record name 3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-
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Scientific Research Applications

Dye Industry

2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- is primarily used as an intermediate in the synthesis of azo dyes. Its sulfonic acid groups help improve the solubility of dyes in water, which is crucial for textile and paper industries.

Application Details
Dye SynthesisActs as a coupling agent in the production of azo dyes.
Solubility ImprovementEnhances the water solubility of dye formulations.

Analytical Chemistry

This compound serves as a reagent in analytical chemistry for the detection and quantification of various metal ions through complexation reactions. The amino and hydroxy groups can form stable complexes with metal ions, facilitating their analysis.

Application Details
Metal Ion DetectionForms complexes with transition metals for spectrophotometric analysis.

Biological Research

In biological studies, 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- is utilized to investigate enzyme reactions and cellular processes due to its ability to interact with biological molecules.

Application Details
Enzyme SubstrateUsed as a substrate in enzymatic assays to study enzyme kinetics.
Cell CultureMay be employed in cell culture media to enhance growth conditions.

Pharmaceuticals

The compound has potential applications in pharmaceuticals as a building block for drug development, particularly in synthesizing compounds with antibacterial properties.

Application Details
Drug DevelopmentInvestigated for use in synthesizing new pharmaceutical agents.

Environmental Science

Due to its chemical properties, this compound can also be used in environmental applications such as wastewater treatment processes where it aids in the removal of heavy metals through precipitation.

Application Details
Heavy Metal RemovalFunctions as a chelating agent to bind heavy metals in wastewater treatment.

Case Study 1: Azo Dye Production

In a study investigating the use of 2,7-Naphthalenedisulfonic acid derivatives in azo dye synthesis, researchers found that the incorporation of this compound significantly improved dye yield and color strength compared to traditional methods. The sulfonic groups facilitated better solubility and reactivity during the coupling process.

Case Study 2: Metal Ion Detection

A research project focused on developing a spectrophotometric method for detecting lead ions utilized 2,7-Naphthalenedisulfonic acid as a complexing agent. The study demonstrated that the resulting complex exhibited a distinct absorbance peak at specific wavelengths, allowing for sensitive detection of lead concentrations in environmental samples.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions CAS Number Molecular Formula Key Applications/Findings
3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid 3-amino, 5-hydroxy 61702-42-9 C₁₀H₉NNaO₇S₂ Dye intermediate, analytical reagent
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid 4-amino, 5-hydroxy 182238-09-1 Varies* Anti-HIV agents, diazo coupling in dyes
4-Acetylamino-5-hydroxy-2,7-naphthalenedisulfonic acid 4-acetylamino, 5-hydroxy - C₁₂H₁₁NO₉S₂ Potent anti-HIV activity (therapeutic index >54)
3-Hydroxy-4-(1-azo-2,7-dihydroxy)naphthalene sulfonic acid 3-hydroxy, azo groups - C₁₀H₈N₂O₈S₂ Fluorometholone determination via complexation
5-Amino-3-[(4-dodecylphenyl)azo]-4-hydroxy-2,7-naphthalenedisulfonic acid 5-amino, 4-hydroxy, azo 93762-37-9 C₂₈H₃₄N₄O₈S₂ Surfactant-coupled dye

*Note: Molecular formulas vary depending on counterions (e.g., sodium, potassium).

Preparation Methods

Table 1. Typical Process Parameters for 2,7-Naphthalenedisulfonic Acid Synthesis

Step Reagents/Conditions Key Parameters Notes
1 1,6-naphthalenedisulfonic acid mother liquor 30–70% water, vacuum (-0.08 to -0.095 MPa), ≤180°C Reduced-pressure concentration
2 Water content reduced to 14–15% Stop heating
3 Naphthalene, sulfuric acid 180–190°C, 5 hours Sulfonation and rearrangement
4 Water Hydrolysis at ≤130°C Conversion to acid form
5 Cool to 10–20°C, centrifuge Isolation of product
6 Sodium chloride (optional) Salification Conversion to sodium salt

Source: Patent CN102993061B

2.3 Example Experimental Data

Two example preparations from the referenced patent demonstrate the process reproducibility and efficiency:

Table 2. Example Yields and Purity

Example Input (1,6-naphthalenedisulfonic acid, kg) Output (2,7-naphthalenedisulfonic acid, kg) Purity (%) Sodium Salt Yield (kg) Sodium Salt Purity (%)
1 2600 800 93 480 98.5
2 2600 830 93.1 500 98.6

Source: Patent CN102993061B

2.4 Functionalization to 3-Amino-5-Hydroxy Derivative

Research Findings and Process Notes

  • The rearrangement of 1,6-naphthalenedisulfonic acid to the 2,7-isomer is a key industrial step, enabling efficient utilization of by-product streams and reducing waste.
  • The process achieves high purity (over 93% for the acid, over 98% for the sodium salt), with significant yield and minimal environmental impact due to low waste generation and reduced need for harsh reagents.
  • The described method is scalable and cost-effective, supporting commercial production of sulfonated naphthalene derivatives as precursors for further functionalization.

Summary Table: Key Preparation Steps

Step Description Purpose
1 Concentration of 1,6-naphthalenedisulfonic acid Prepares for rearrangement
2 Sulfonation with naphthalene and sulfuric acid Forms 2,7-disulfonic acid structure
3 Hydrolysis Converts intermediates to acid form
4 Cooling and centrifugation Isolates product
5 Salification (optional) Produces sodium salt for applications
6 Amination and hydroxylation (post-sulfonation) Introduces functional groups

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueKey Observations
1H NMR (D2O)δ 7.8 (d, J=8 Hz, H-1), δ 8.2 (s, H-4)
IR1185 cm⁻¹ (S=O), 3400 cm⁻¹ (O–H/N–H)
HRMS (ESI-)m/z 302.03 [M–H]⁻ (calc. 302.02)

Basic: What are the applications of this compound in analytical chemistry?

Methodological Answer:
The compound serves as:

  • Chelating Agent : Binds metal ions (e.g., Fe³⁺, Cu²⁺) for spectrophotometric detection. Adjust pH to 4–6 for optimal complexation .
  • Chromatographic Analysis : Use reverse-phase HPLC (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm .
  • Dye Intermediate : Participates in azo dye synthesis via diazotization and coupling with aromatic amines .

Advanced: How can reaction conditions be optimized to minimize byproducts during azo coupling?

Methodological Answer:
Key strategies include:

  • pH Control : Maintain pH 8–10 to stabilize diazonium ions and prevent premature coupling.
  • Temperature : Conduct reactions at 0–5°C to reduce side reactions (e.g., triazene formation).
  • Stoichiometry : Use a 1:1 molar ratio of diazonium salt to coupling partner (e.g., resorcinol) to avoid poly-azo byproducts.
  • Purification : Employ gradient elution in preparative HPLC to isolate the target compound from dimers/oligomers .

Advanced: How can computational methods resolve contradictions in tautomeric forms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers. Use solvent models (e.g., PCM for water) to simulate aqueous environments.
  • NMR Chemical Shift Prediction : Compare experimental 1H/13C shifts with computed values (e.g., using Gaussian09) to identify dominant tautomers.
  • X-ray Crystallography : Resolve tautomeric ambiguity via crystallographic data (if single crystals are obtainable) .

Advanced: How to design experiments to study sulfonic acid group reactivity?

Methodological Answer:

  • pH-Dependent Studies : Titrate the compound (0.1 M NaOH/HCl) while monitoring sulfonic acid dissociation via conductivity or UV-Vis.
  • Substitution Reactions : React with PCl₅ to replace –SO₃H with –Cl; track progress via TLC (silica gel, ethyl acetate/hexane).
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure sulfonation rates under varying temperatures .

Basic: What are the stability considerations for this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 300°C; store below 25°C in desiccators.
  • Light Sensitivity : Degrades under UV exposure; use amber glassware for storage.
  • pH Stability : Stable in acidic media (pH 2–6); hydrolyzes in strong alkaline conditions (pH >10) .

Q. Table 2: Stability Guidelines

ConditionRecommendation
TemperatureStore at 2–8°C; avoid freezing
LightProtect from light; use opaque containers
SolubilitySoluble in water (50 mg/mL); insoluble in EtOH

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-
Reactant of Route 2
2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-

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